三氟咪唑

描述

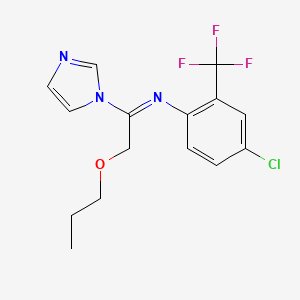

Triflumizole is a fungicide used for the control of powdery mildew, such as Sphaerotheca fuliginea, Sphaerotheca pannosa, Erysiphe cichoracearum, and others . It inhibits ergosterol biosynthesis, which affects spore germination and mycelial growth .

Synthesis Analysis

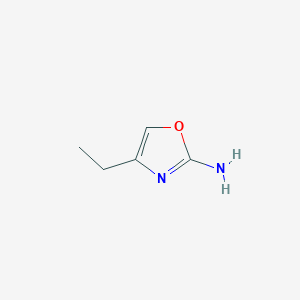

Triflumizole has been studied as a novel lead compound for Strigolactone Biosynthesis Inhibitor . It was found to effectively reduce the levels of rice SL, 4-deoxyorobanchol (4DO), in root exudates .Molecular Structure Analysis

Triflumizole has a molecular formula of C15H15ClF3N3O . Its structural formula includes elements like Nitrogen, Chlorine, Fluorine, and Oxygen .科学研究应用

对水生藻类的毒性

三氟咪唑是一种咪唑类杀菌剂,已经研究了其对水生藻类,特别是小球藻的毒性作用。它抑制藻类的生长,影响细胞形态、光合作用,并诱导氧化应激,表明对水生生态系统中的初级生产者具有潜在毒性 (Xi et al., 2019)。

对脂肪生成的影響

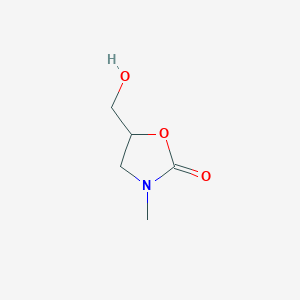

研究表明,三氟咪唑通过激活过氧化物酶体增殖物激活受体γ(PPARγ)在小鼠中作为致肥剂,PPARγ是脂肪生成的调节剂。这项研究表明三氟咪唑在体内诱导体重增加和脂肪生成的潜力 (Li et al., 2012)。

开发三氟咪唑离子液体

三氟咪唑利用的创新包括与天然有机酸开发离子液体(ILs)。这增强了三氟咪唑的理化性质,降低了它对环境的影响和对鱼类的毒性,同时提高了它的杀菌活性 (Tang et al., 2019)。

对灰葡萄孢菌的杀菌剂功效

三氟咪唑对灰葡萄孢菌表现出显着的功效,灰葡萄孢菌是一种影响各种作物的病原体。它表现出保护和治疗作用,并且发现它与其他杀菌剂没有交叉抗性 (Song et al., 2016)。

新型全身性杀菌剂

三氟咪唑被开发为一种具有广谱抗真菌活性的全身性杀菌剂。它显示出对水果、谷物和蔬菜中的疾病的控制效果,并且在植物中表现出保护和治疗作用 (Nakata et al., 1991)。

食品作物中的残留分析

研究集中于监测水果和蔬菜中的三氟咪唑残留水平,确保食品安全并评估此类残留对消费者的风险 (Khay et al., 2008)。

作用机制

Target of Action

Triflumizole is a broad-spectrum foliar fungicide that primarily targets a variety of fungal diseases in fruits and vegetables . It belongs to the demethylation inhibitor (DMI) group of fungicides, classified as Group 3 by the Fungicide Resistance Action Committee (FRAC) . The liver is also a primary target organ of triflumizole in animals .

Mode of Action

Triflumizole acts as a protectant and an eradicant by preventing disease symptoms after infection has occurred . It exhibits anti-sporulant activity, reducing spores after lesions become visible . Triflumizole acts as an inhibitor of chitin biosynthesis , which is a critical component of the cell walls of fungi, thus disrupting their growth and proliferation.

Biochemical Pathways

Triflumizole affects the ergosterol biosynthesis pathway, a vital component of fungal cell membranes . By inhibiting this pathway, triflumizole prevents the formation of ergosterol, leading to a disruption in cell membrane integrity and function, thereby inhibiting spore germination, mycelial growth, and the spread of the fungi within the plants .

Pharmacokinetics

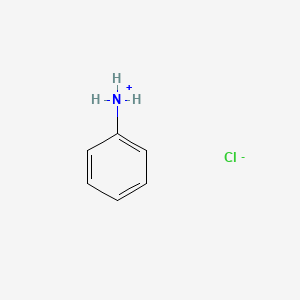

The absorption of triflumizole in animals is about 72% of the administered dose . It is extensively metabolized, with major urinary metabolites being the sulfate conjugates of N-(4-chloro-2-trifluoromethyl-phenyl)-2-hydroxy-acetamidine and 2-amino-5-chloro-3-trifluoromethylphenol . Most of the administered dose is excreted via the urinary route, with a smaller portion excreted via the feces .

Result of Action

The molecular and cellular effects of triflumizole’s action include developmental toxicity, liver damage, oxidative stress, heat shock response, inflammation, and lipid synthesis in zebrafish . It can affect the development of zebrafish, accompanied by disturbances of oxidative stress, heat shock response, inflammation, and lipid synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of triflumizole. For instance, in the aquatic environment, triflumizole toxicity must be investigated to understand the potential risks to aquatic species . The lethal concentration 50 (LC50) in 3-day post-fertilization (dpf) embryos and 6 dpf larvae were 4.872 and 2.580 mg/L, respectively . The development was apparently affected in 3 dpf embryos .

安全和危害

未来方向

属性

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMVPDGQOIQYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF3N3O | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032500, DTXSID20860885 | |

| Record name | Triflumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes at 150 °C | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 10.2 mg/L at 20 °C and pH 7, In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble) | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 g/cm³ | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | Triflumizole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals | |

CAS No. |

68694-11-1, 149465-52-1, 99387-89-0 | |

| Record name | Triflumizole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068694111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J6Y4H9MV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

63.5 °C, 63 °C | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does triflumizole exert its fungicidal activity?

A1: Triflumizole belongs to the conazole class of fungicides, which act by inhibiting the biosynthesis of ergosterol. [, , , ] Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity, leading to fungal cell death.

Q2: What is the specific target of triflumizole in the ergosterol biosynthesis pathway?

A2: While the exact target may vary slightly among different fungi, triflumizole primarily interferes with the demethylation step at the C-14 position of the sterol skeleton during ergosterol synthesis. [] This inhibition disrupts the normal progression of the pathway, leading to a deficiency of ergosterol and the accumulation of abnormal sterol precursors.

Q3: What is the molecular formula and weight of triflumizole?

A4: The molecular formula of triflumizole is C16H17ClF3N3O, and its molecular weight is 375.8 g/mol. []

Q4: What spectroscopic data is available for confirming the structure of triflumizole?

A5: The structure of triflumizole has been confirmed using various spectroscopic techniques, including 1H NMR, IR, MS, and elemental analysis. [] These analyses provide detailed information about the compound's structure, including the presence and arrangement of specific atoms and functional groups.

Q5: How stable is triflumizole in its formulated products under different environmental conditions?

A6: Studies have investigated the stability of triflumizole formulations (e.g., emulsifiable concentrate, wettable powder) under various storage conditions, including accelerated storage at elevated temperatures (54°C), exposure to different temperatures (25°C, 35°C, 45°C), and exposure to ultraviolet and sunlight. [] The results indicate that triflumizole exhibits good stability under these conditions, with degradation rates influenced by factors like temperature, light exposure, and formulation type.

Q6: Are there any specific compatibility issues with triflumizole formulations?

A6: While triflumizole generally exhibits good compatibility, it's crucial to follow recommended mixing instructions and avoid incompatible combinations. For example, mixing triflumizole with strongly alkaline substances may lead to degradation or reduced efficacy. Consulting product labels and material safety data sheets is essential for ensuring compatibility and optimal performance.

Q7: What types of crops benefit from triflumizole treatment?

A7: Triflumizole effectively controls a wide range of fungal diseases in various crops, including:

- Fruit trees: Scab, rust, and powdery mildew. []

- Cereals: Powdery mildew and seed-borne diseases caused by Gibberella, Cochliobolus, Ustilago, Tilletia, and Pyrenophora. []

- Vegetables: Powdery mildew, leaf spot diseases, and seed-borne diseases. [, ]

- Ornamentals: Cylindrocladium root and petiole rot, Fusarium leaf spot, and Rhizoctonia stem diseases. []

Q8: Does triflumizole offer both protective and curative effects?

A9: Yes, triflumizole demonstrates both protective and curative efficacies in controlling plant diseases. [] When applied preventively, it protects plants from fungal infection. It also exhibits curative activity, effectively suppressing disease development when applied after infection has occurred.

Q9: How does the efficacy of triflumizole formulations vary?

A10: Studies have shown that the formulation type can influence the efficacy of triflumizole. For instance, emulsifiable concentrate formulations of triflumizole demonstrated higher efficacy against Bakanae disease in rice seed treatments compared to wettable powder formulations. [] This difference in efficacy is attributed to the higher amount of triflumizole deposited on the seeds and its enhanced permeation through husks in the emulsifiable concentrate formulation.

Q10: What analytical methods are employed to determine triflumizole residues in crops?

A11: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to analyze triflumizole residues in various crops. [, , , ] These techniques allow for the separation, identification, and quantification of triflumizole and its metabolites in complex matrices like fruits, vegetables, and grains.

Q11: How are triflumizole and its metabolites extracted from crop samples for analysis?

A12: The extraction procedure typically involves homogenizing the crop sample and extracting the analytes using a suitable solvent like methanol. [, ] The extract may then undergo cleanup steps like liquid-liquid partitioning and column chromatography to remove interfering compounds before analysis.

Q12: What is the detection limit of the analytical methods used for triflumizole residue analysis?

A13: The detection limit for triflumizole and its metabolites using HPLC and GC methods is typically around 0.02 ppm. [, ] This low detection limit allows for the accurate quantification of residues at levels well below the established maximum residue limits (MRLs) ensuring food safety.

Q13: Has resistance to triflumizole been reported in any fungal pathogens?

A14: While triflumizole has been effective against a broad spectrum of fungi, some instances of reduced sensitivity have been observed. For example, isolates of Gibberella fujikuroi (Fusarium moniliforme) with reduced sensitivity to triflumizole have been reported. [] These isolates exhibit higher MIC values (minimum inhibitory concentration) compared to sensitive isolates.

Q14: Is there any cross-resistance between triflumizole and other fungicides?

A15: While cross-resistance patterns can be complex, studies have shown that isolates of Calonectria pseudonaviculata (the causal agent of boxwood blight) with reduced sensitivity to strobilurin fungicides did not exhibit cross-resistance to triflumizole or other demethylation inhibitor (DMI) fungicides. [] This finding highlights the importance of using fungicides from different chemical classes in rotation or mixtures to manage resistance development.

Q15: What is the environmental fate of triflumizole?

A15: Triflumizole can undergo various degradation processes in the environment, including photodegradation, hydrolysis, and microbial degradation. The specific degradation pathways and rates are influenced by environmental factors like temperature, pH, and the presence of microorganisms.

Q16: Does triflumizole pose any risks to non-target organisms?

A16: As with any pesticide, it's crucial to assess the potential risks of triflumizole to non-target organisms, such as beneficial insects, birds, aquatic life, and soil microorganisms. Studies are conducted to evaluate the toxicity of triflumizole to these organisms and to determine safe application rates and practices that minimize environmental impact.

Q17: What measures can be taken to mitigate the environmental impact of triflumizole?

A17: Several strategies can help minimize the environmental risks associated with triflumizole use:

Q18: Can triflumizole be used in combination with other fungicides?

A19: Yes, triflumizole is often used in combination with other fungicides to broaden the spectrum of activity, enhance efficacy, and manage resistance development. [, , , , , ] Research has shown that specific combinations of triflumizole with other fungicides, like thiophanate-methyl, flusilazole, and pyraclostrobin, can exhibit synergistic effects, providing enhanced disease control compared to using either fungicide alone.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。